6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9BrN4O |
|---|---|
Molecular Weight |
305.13 g/mol |
IUPAC Name |
6-bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H9BrN4O/c1-18-12-11-16-15-10(8-5-3-2-4-6-8)17(11)7-9(13)14-12/h2-7H,1H3 |
InChI Key |
YKWCYKJEOJCCDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN2C1=NN=C2C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine with methoxy and phenyl substituents. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include steps for purification and isolation of the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the triazolo-pyrazine framework exhibit various pharmacological properties:
- Antitumor Activity : Studies have shown that triazolo derivatives can inhibit cancer cell proliferation. The structural modifications in compounds like 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine may enhance their efficacy against specific cancer types by targeting critical cellular pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
- Bromodomain Inhibition : Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins. Compounds similar to this compound have been identified as potent inhibitors of bromodomains such as BRD4 and CREBBP. These interactions suggest potential applications in treating diseases like cancer and inflammatory disorders where bromodomain-containing proteins play a crucial role .
Case Studies
Several studies have highlighted the applications of triazolo derivatives in drug discovery:
- Inhibition of BET Bromodomains : A series of substituted triazolo compounds were evaluated for their ability to inhibit bromodomains associated with various cancers. The findings suggested that specific modifications could enhance selectivity and potency against non-BET bromodomains .
- Synthesis and Evaluation : Researchers synthesized various analogs of this compound to evaluate their biological activity. These studies focused on optimizing the structure to improve solubility and bioavailability while maintaining or enhancing their inhibitory effects on target proteins .
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, preventing their activity and thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Key Observations:
- Halogen Position : Bromine at position 6 (vs. 5 or 8) increases steric bulk and may reduce metabolic instability compared to smaller halogens like chlorine .
- Methoxy vs.
- Phenyl vs. Nitrophenyl : The phenyl group at position 3 avoids the electron-withdrawing effects of nitro groups, which could reduce reactivity in undesired side reactions .
Physicochemical Properties
Biological Activity
6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound notable for its complex structure and potential biological activities. This compound features a bromine atom at the 6-position and a methoxy group at the 8-position of the triazole ring, which may enhance its pharmacological profile. The molecular formula is C12H9BrN4O, with a molecular weight of approximately 229.04 g/mol .
The unique structural features of this compound allow for various chemical transformations. The synthesis of this compound can be achieved through multiple methods involving the reaction of appropriate precursors under controlled conditions .
Biological Activities
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit a wide range of biological activities, including:
- Antitumor Activity : Compounds related to triazolo[4,3-a]pyrazine have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit the growth of A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells with IC50 values in the low micromolar range .
- Antibacterial Properties : Some triazolo derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain compounds have shown effectiveness comparable to ampicillin against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Preliminary studies suggest that this compound may modulate receptor activities and influence signaling pathways involved in neurodegeneration .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific substitution pattern. The presence of bromine and methoxy groups at critical positions enhances its interaction with biological targets compared to other derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-[1,2,4]triazolo[4,3-a]pyrazine | Amino group at position 5 | Antitumor activity |
| 8-Amino-[1,2,4]triazolo[4,3-a]pyrazin-3-one | Amino group at position 8 | Adenosine receptor antagonism |
| 7-Bromo-[1,2,4]triazolo[4,3-a]pyrazin | Bromine at position 7 | Potential neuroprotective effects |
Antitumor Activity
In a study evaluating various triazolo derivatives for their anticancer potential, compound 22i (structurally similar) exhibited excellent anti-tumor activity against A549 and MCF-7 cell lines with IC50 values of 0.83 ± 0.07 μM and 0.15 ± 0.08 μM respectively. This compound also demonstrated potent inhibition of c-Met kinase at nanomolar levels .
Antibacterial Activity
Another study synthesized several triazolo derivatives and assessed their antibacterial properties using the microbroth dilution method. Among these compounds, one derivative displayed MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating promising antibacterial efficacy .
Q & A
Q. What are the common synthetic routes for 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine?
The synthesis of triazolopyrazine derivatives typically involves cyclization of hydrazine intermediates or modification of preformed heterocycles. A widely used approach starts with 2,3-dichloropyrazine, which undergoes sequential hydrazination, cyclization with acid halides, and N-alkylation to introduce substituents at positions 3 and 7 . For 6-bromo-8-methoxy derivatives, bromination and methoxy group introduction can occur during intermediate stages. For example, halogenation at position 6 may utilize bromine or brominating agents under controlled conditions, while methoxy groups are introduced via nucleophilic substitution or protective group strategies .
Q. How do substituents at positions 3, 6, and 8 influence the compound's reactivity and bioactivity?
- Position 3 (phenyl group): Aromatic substituents enhance π-π stacking interactions with biological targets, improving binding affinity. For instance, phenyl groups in triazolopyrazines have been linked to kinase inhibition (e.g., c-Met/VEGFR-2) .
- Position 6 (bromine): Bromine acts as an electron-withdrawing group, stabilizing the heterocycle and directing electrophilic substitution. It also increases lipophilicity, enhancing membrane permeability in antimicrobial assays (MICs ~12.5 µg/mL against gram-negative bacteria) .
- Position 8 (methoxy): Methoxy groups improve solubility and modulate electronic effects, potentially reducing oxidative degradation .
Advanced Research Questions
Q. What strategies optimize the synthesis of triazolopyrazine derivatives with electron-withdrawing groups like bromine?
Optimization involves:
- Halogenation Timing: Introducing bromine early in the synthesis (e.g., brominating pyrazine precursors) avoids side reactions in later stages .
- Reagent Selection: Using carbonyldiimidazole (CDI) for cyclization ensures efficient coupling of hydrazine intermediates with carboxylic acids, minimizing byproducts .
- Solvent and Temperature: Anhydrous DMFA at 100°C promotes high yields (e.g., 73% for analogous triazolopyridines) while maintaining regioselectivity .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from differences in:
- Assay Conditions: Variability in MIC/MBC values (e.g., 12.5–25 µg/mL) may stem from bacterial strain differences or nutrient media composition .
- Compound Purity: Impurities like oxidation byproducts (e.g., 3,8-dione derivatives) can skew results. Rigorous HPLC analysis (≤0.5% impurities) and potentiometric titration (99–101% purity) are critical .
- Structural Confirmation: NMR and elemental analysis ensure correct regiochemistry, as misassignment of substituent positions (e.g., bromine vs. methoxy) can alter activity .
Q. What advanced analytical methods ensure purity and structural integrity of triazolopyrazines?
- Potentiometric Titration: Quantifies active substance content (99.0–101.0%) using 0.1 M perchloric acid in anhydrous acetic acid, with uncertainty ≤0.22% .
- HPLC: Detects impurities (e.g., semiproducts or degradation byproducts) with detection limits <0.1%. Mobile phases optimized for polar triazolopyrazines include acetonitrile/water gradients .
- Spectroscopic Techniques: ¹H NMR confirms substituent positions, while IR identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .
Q. How can molecular docking guide the design of triazolopyrazine derivatives for specific pharmacological targets?
- Target Selection: Prioritize proteins with hydrophobic pockets (e.g., PDE2, c-Met) where bromine and phenyl groups enhance binding. Docking studies using PDB structures (e.g., 3LD6 for 14-α-demethylase) predict binding modes and affinity .
- SAR Analysis: Linear lipophilic moieties at the meta-position of the phenyl ring improve selectivity (e.g., PDE2 inhibitors with IC₅₀ <10 nM) .
- Free Energy Perturbation (FEP): Computes relative binding energies for substituent optimization, reducing experimental trial-and-error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
